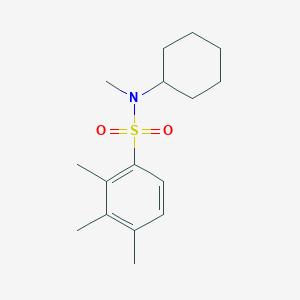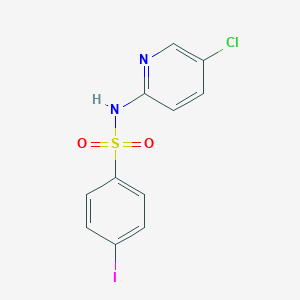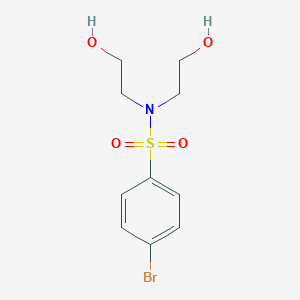
5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and a benzenesulfonamide group attached to the nitrogen atom of the pyridine ring. It is a solid compound that can dissolve in appropriate solvents and is often used in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base like potassium phosphate. The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures (around 90°C) for an extended period (approximately 18 hours) to achieve moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Safety measures and environmental considerations are also crucial in industrial settings to ensure safe handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can undergo coupling reactions with different arylboronic acids to form novel derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce a range of novel pyridine-based compounds .
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents and drug candidates.
Biological Studies: The compound is investigated for its biological activities, such as anti-thrombolytic and biofilm inhibition properties.
Material Science: It is explored as a potential chiral dopant for liquid crystals and other advanced materials.
Chemical Research: The compound serves as a building block for the synthesis of various pyridine derivatives with diverse applications.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities, such as anti-thrombolytic effects, are attributed to its ability to interact with enzymes and proteins involved in clot formation and biofilm development. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: A precursor in the synthesis of 5-bromo-2-methyl-N-(3-pyridinyl)benzenesulfonamide.
N-(5-Bromo-2-methyl-pyridin-3-yl)-methanesulfonamide: Another pyridine derivative with similar structural features.
5-Bromo-3-nitro-pyridin-2-yl-methyl-amine: A related compound with a nitro group instead of a sulfonamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11BrN2O2S |
|---|---|
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
5-bromo-2-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c1-9-4-5-10(13)7-12(9)18(16,17)15-11-3-2-6-14-8-11/h2-8,15H,1H3 |
InChI-Schlüssel |
FQRAZNKOTFPXST-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
Kanonische SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CN=CC=C2 |
Löslichkeit |
49.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3,4-Dimethylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B226357.png)





![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)

![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)


![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)


